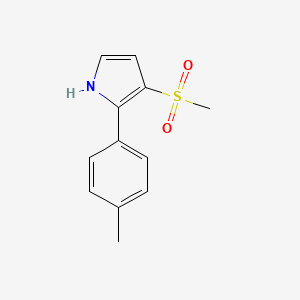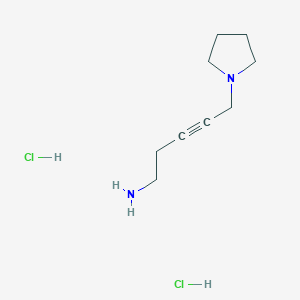
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole with a furan derivative. One common method includes the following steps:
Formation of 1-Methyl-1H-pyrazole: This can be achieved by reacting pyrazole with acetone.
Carboxylation: The 1-methyl-1H-pyrazole is then reacted with a chlorinated furan derivative under basic conditions to form the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-pyrazole-5-carboxylic acid
- 5-Hydroxy-1-methyl-1H-pyrazole
- 1-Methyl-1H-pyrazole-5-carbaldehyde
Uniqueness
5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is unique due to the combination of the pyrazole and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C10H8N2O4 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
5-(2-methylpyrazole-3-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-12-6(4-5-11-12)9(13)7-2-3-8(16-7)10(14)15/h2-5H,1H3,(H,14,15) |
Clé InChI |
IWMWEPPCSHGXOL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C(=O)C2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


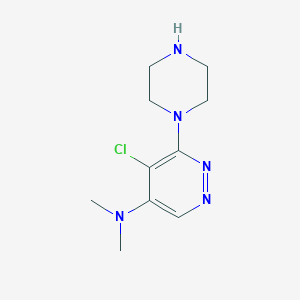

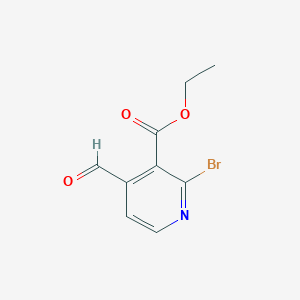

![(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B15056427.png)
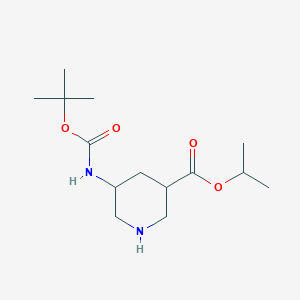
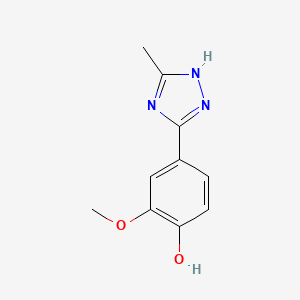

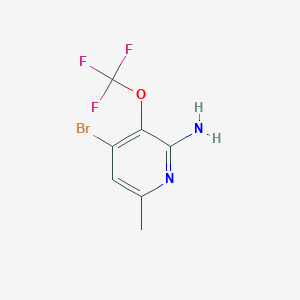
![Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15056448.png)

![1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B15056452.png)
